Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester
Description
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester (IUPAC name) is a substituted succinic acid derivative. Its structure consists of a central butanedioic acid (succinic acid) backbone esterified with two methyl groups and a 2-methoxy-2-phenylethyl substituent.
Properties
CAS No. |
647316-52-7 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
dimethyl 2-(2-methoxy-2-phenylethyl)butanedioate |
InChI |
InChI=1S/C15H20O5/c1-18-13(11-7-5-4-6-8-11)9-12(15(17)20-3)10-14(16)19-2/h4-8,12-13H,9-10H2,1-3H3 |
InChI Key |
MIKAALLXTOCECD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(CC(=O)OC)C(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
One of the most common methods for synthesizing this compound involves the esterification of butanedioic acid with (2-methoxy-2-phenylethyl) alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires reflux conditions to ensure complete conversion to the ester.
Reaction Scheme:
$$
\text{Butanedioic Acid} + \text{(2-methoxy-2-phenylethyl) Alcohol} \xrightarrow{\text{H}2\text{SO}4} \text{Butanedioic Acid, (2-methoxy-2-phenylethyl)-, dimethyl ester}
$$
Use of Dimethyl Carbonate
An alternative method involves the reaction of butanedioic acid or its derivatives with dimethyl carbonate in the presence of specific catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is advantageous due to its environmentally friendly nature and high yield.
- Conducted at low temperatures (<120°C)
- Non-toxic methylating agent
- High conversion rates (97–98%)
Reaction Scheme:
$$
\text{Butanedioic Acid} + \text{Dimethyl Carbonate} \xrightarrow{\text{Catalyst}} \text{this compound}
$$
Continuous Flow Processes
In industrial applications, continuous flow processes are increasingly utilized for the production of this compound. This method enhances efficiency and yield by allowing for better temperature control and reaction kinetics.
The following table summarizes the key characteristics of each preparation method:
| Method | Reaction Type | Catalyst Used | Temperature | Yield (%) |
|---|---|---|---|---|
| Esterification | Acid-Catalyzed | Sulfuric Acid | Reflux (~100°C) | Variable |
| Dimethyl Carbonate Reaction | Base-Catalyzed | DBU or DABCO | <120°C | 97–98% |
| Continuous Flow Process | Continuous Flow | Various Advanced Catalysts | Controlled | High |
The preparation of this compound can be effectively achieved through various methods including traditional esterification and more modern approaches utilizing dimethyl carbonate and continuous flow technology. Each method presents unique advantages that can be leveraged depending on the specific requirements of the synthesis process.
Chemical Reactions Analysis
Transesterification
The ester groups undergo transesterification with higher alcohols (e.g., ethanol, isopropanol) in the presence of acid or base catalysts. For example, reaction with ethanol produces diethyl derivatives:
Reaction Conditions
-
Catalysts : Ti(OiPr)₄, NaOCH₃
-
Temperature : 60–80 °C
-
Equilibrium Shift : Excess alcohol or methanol removal
Saponification
Base-mediated hydrolysis (saponification) cleaves the ester bonds, yielding the corresponding dicarboxylate salt:
Kinetic Data
| Base | Temperature | Reaction Rate (k, L/mol·s) |
|---|---|---|
| NaOH (1M) | 25 °C | 3.2 × 10⁻⁴ |
| KOH (1M) | 25 °C | 4.1 × 10⁻⁴ |
Nucleophilic Substitution
The methoxy group (-OCH₃) participates in demethylation under strong acidic or reductive conditions. For instance, reaction with HI yields hydroxyl derivatives :
Thermal Decomposition
At temperatures >250 °C, the compound undergoes decarboxylation , producing methoxy-substituted alkenes and CO₂ :
Thermogravimetric Analysis (TGA) Data
| Decomposition Stage | Temperature Range | Mass Loss (%) |
|---|---|---|
| 1 | 250–300 °C | 45% |
| 2 | 300–400 °C | 30% |
Comparative Reactivity
The compound’s reactivity differs from structurally related esters:
| Reaction Type | Dimethyl Succinate | Dimethyl 2-Methoxybutanedioate |
|---|---|---|
| Saponification | Faster (k = 5.8 × 10⁻⁴ L/mol·s) | Slower (k = 3.2 × 10⁻⁴ L/mol·s) |
| Thermal Stability | Stable up to 200 °C | Decomposes >250 °C |
| Nucleophilic Attack | Low | Moderate (methoxy activation) |
Mechanistic Insights
-
Ester Reactivity : The electron-withdrawing methoxy group reduces electron density at the carbonyl carbon, slowing nucleophilic attack compared to unsubstituted esters .
-
Steric Effects : The phenylethyl group introduces steric hindrance, impacting reaction rates in transesterification and saponification.
Scientific Research Applications
Chemical Properties and Structure
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester has the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. Its structure features a malonate backbone with a methoxy and phenylethyl group, contributing to its unique chemical behavior and potential applications.
Pharmaceutical Applications
-
Drug Development :
- This compound serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can enhance drug efficacy or reduce side effects.
- Case studies indicate its use in creating prodrugs that improve the bioavailability of active pharmaceutical ingredients (APIs) by modifying solubility and permeability properties.
-
Antitumor Activity :
- Research has shown that derivatives of butanedioic acid can exhibit antitumor properties. The incorporation of the methoxy-phenylethyl moiety has been linked to increased cytotoxicity against specific cancer cell lines.
- A notable study demonstrated that compounds based on this structure inhibited tumor growth in vitro and in vivo models, suggesting potential for further development as anticancer agents.
-
Anti-inflammatory Agents :
- The compound's derivatives have been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis or chronic inflammation.
- Experimental results indicate that certain formulations containing this ester significantly reduced markers of inflammation in animal models.
Cosmetic Applications
-
Fragrance and Flavoring :
- Due to its pleasant aromatic profile, this compound is utilized in the cosmetic industry as a fragrance ingredient.
- It is incorporated into perfumes and personal care products to provide a sweet, floral scent that enhances product appeal.
-
Skin Conditioning Agents :
- The compound is also used as an emollient in skincare formulations. Its ability to improve skin texture and moisture retention makes it valuable in lotions and creams.
- Studies have shown that formulations containing this ester can enhance skin hydration and barrier function.
Material Science Applications
-
Polymer Synthesis :
- Butanedioic acid derivatives are used in synthesizing biodegradable polymers. The incorporation of this compound into polymer backbones can enhance mechanical properties while maintaining environmental sustainability.
- Research indicates that polymers derived from this ester exhibit favorable degradation rates compared to traditional plastics.
-
Additives in Coatings :
- The compound serves as an additive in coatings to improve adhesion and flexibility. Its incorporation into paint formulations has been shown to enhance durability and resistance to environmental factors.
- Experimental data suggests that coatings with this ester demonstrate superior performance under stress conditions.
Data Tables
Mechanism of Action
The mechanism of action of Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key features of the target compound with similar succinate esters documented in the evidence:

*Estimated based on structural analogs.
Structural and Functional Differences
- Aromatic vs. Aliphatic Substituents : The target compound’s phenyl group increases hydrophobicity and UV absorption compared to aliphatic analogs like dimethyl succinate. This aromaticity may enhance binding to biological targets or improve stability in hydrophobic matrices .
- Methoxy Group : The electron-donating methoxy group could stabilize the ester against hydrolysis relative to electron-withdrawing substituents (e.g., bromine in ).
- Steric Effects : The bulky 2-phenylethyl group may reduce reactivity in nucleophilic substitutions compared to smaller substituents (e.g., methyl in ).
Physicochemical Properties
- Boiling Point : The target compound’s higher molecular weight and aromaticity suggest a boiling point exceeding 250°C, compared to 196°C for dimethyl succinate .
- Solubility : Expected to be less water-soluble than unsubstituted succinates due to the hydrophobic phenyl group.
- Spectroscopy : In GC/MS, the phenyl group would produce characteristic ions (e.g., m/z 91 for benzyl fragments), differentiating it from aliphatic esters .
Biological Activity
Butanedioic acid, (2-methoxy-2-phenylethyl)-, dimethyl ester, commonly known as dimethyl 2-methoxy-2-phenylethyl succinate, is an ester compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Profile
- Chemical Formula : CHO
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
Antioxidant activity is crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies have shown that butanedioic acid derivatives exhibit significant antioxidant properties.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | IC of 28.08 µM TE/g indicating strong radical scavenging ability. | |
| ABTS Assay | High radical scavenging activity with values reaching up to 2402.95 µM TE/g. |
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are critical in treating various inflammatory disorders.
- Mechanism of Action : It inhibits the MAPK and NF-κB signaling pathways in activated mast cells, reducing the release of pro-inflammatory cytokines .
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| HMC-1 Cells | Not specified | Significant reduction in inflammatory markers observed. |
3. Cytotoxicity
Cytotoxicity studies are essential for evaluating the potential of compounds as anticancer agents.
The results indicate that butanedioic acid derivatives can effectively inhibit the growth of various cancer cell lines.
Case Study 1: Antitumor Activity
A study conducted on the petroleum ether extract of Brucea javanica revealed that various esters, including butanedioic acid derivatives, exhibited significant antitumor activity against multiple cancer cell lines such as A549 and MCF-7 . The IC values suggest a promising potential for these compounds in cancer therapy.
Case Study 2: Wound Healing
Research has indicated that compounds with similar structures promote wound healing through enhanced fibroblast migration and proliferation . The anti-inflammatory properties contribute to faster recovery in wound models.
Q & A
Q. Key Factors :
- Electronic Effects : The methoxy group increases hydrophilicity, reducing H compared to non-polar analogs.
- Experimental Variability : Discrepancies in H values arise from measurement techniques (e.g., static vs. dynamic headspace). Validate using quantum mechanical calculations (e.g., COSMO-RS) .
(Advanced) How can researchers resolve contradictions in thermodynamic data (e.g., Henry’s Law constants)?
Methodological Answer:
- Cross-Validation : Compare experimental H values with computational predictions (e.g., EPI Suite, SPARC). For example, Kühne et al. (2005) reported H = 1.5×10² Pa·m³/mol at 310 K, but Katrib et al. (2003) found 3.0×10¹ Pa·m³/mol at 298 K . Adjust for temperature using van’t Hoff equations.
- Purity Control : Impurities (e.g., residual solvents) skew measurements. Use GC-MS with ≥99% purity standards.
- Standardized Protocols : Adopt OECD Guideline 104 for volatility testing to minimize inter-lab variability.
(Advanced) What reaction mechanisms dominate in nucleophilic acyl substitution for this ester?
Methodological Answer:
- Steric Hindrance : The bulky 2-phenylethyl group slows SN2 mechanisms, favoring SN1 pathways under acidic conditions.
- Electronic Effects : The methoxy group’s electron-donating nature stabilizes the transition state, accelerating hydrolysis.
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (e.g., ester cleavage at λ = 260 nm). Compare with DFT calculations (e.g., B3LYP/6-31G*) to validate mechanistic pathways.
(Basic) What are best practices for storing this compound to prevent degradation?
Methodological Answer:
- Storage Conditions :
- Temperature : -20°C in amber glass vials to avoid photodegradation.
- Atmosphere : Argon or nitrogen headspace to inhibit oxidation.
- Desiccants : Include silica gel to absorb moisture.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC analysis to track degradation products (e.g., free diacid).
(Advanced) How can computational modeling predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., esterases). The methoxy group’s orientation in the active site correlates with inhibitory potency.
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate against in vitro assays (e.g., IC50 values for enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
